molecular formula C9H7ClN2S2 B3086785 4-chloro-N-(4-methylphenyl)dithiazol-5-imine CAS No. 1164511-89-0

4-chloro-N-(4-methylphenyl)dithiazol-5-imine

Cat. No. B3086785
CAS RN: 1164511-89-0
M. Wt: 242.8 g/mol
InChI Key: NMXUDKKDUSZJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(4-methylphenyl)dithiazol-5-imine, also known by its CAS number 1164511-89-0, is a chemical compound with the molecular formula C9H7ClN2S2 . Its molecular weight is 242.74 .


Molecular Structure Analysis

The molecular structure of 4-chloro-N-(4-methylphenyl)dithiazol-5-imine consists of a 1,2,3-dithiazole core, which is a five-membered heterocycle containing two sulfur atoms and one nitrogen atom . This core is substituted at the 4-position with a chlorine atom and at the nitrogen position with a 4-methylphenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-N-(4-methylphenyl)dithiazol-5-imine are not available, 1,2,3-dithiazole compounds have been reported to exhibit a wide variety of nascent pharmacological activities .

properties

IUPAC Name

4-chloro-N-(4-methylphenyl)dithiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S2/c1-6-2-4-7(5-3-6)11-9-8(10)12-14-13-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXUDKKDUSZJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=NSS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-methylphenyl)dithiazol-5-imine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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